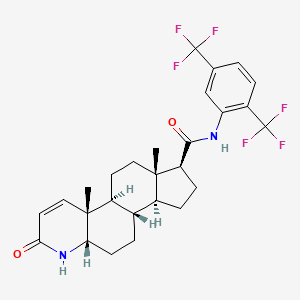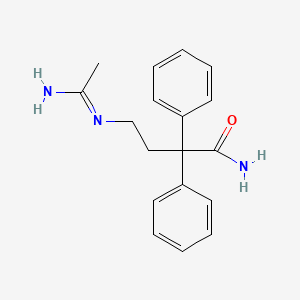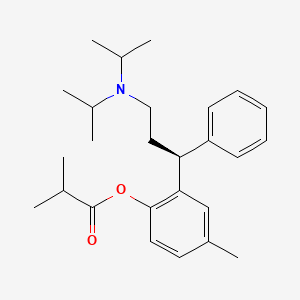
Levamisole Impurity B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Levamisole Impurity B, chemically known as 6-phenyl-2,3-dihydroimidazo[2,1-b]thiazole, is a degradation product of Levamisole, an anthelmintic drug. Levamisole has been widely used in veterinary medicine and as an immunomodulatory agent in humans. The presence of impurities such as this compound is significant in pharmaceutical research and quality control to ensure the safety and efficacy of the drug .
Preparation Methods
Synthetic Routes and Reaction Conditions: Levamisole Impurity B can be synthesized from Levamisole through various chemical reactions. One common method involves the degradation of Levamisole under specific conditions. For example, Levamisole can undergo hydrolysis in aqueous solutions, leading to the formation of this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound is often carried out using controlled degradation processes. These processes involve the use of specific reagents and conditions to ensure the selective formation of the impurity. The reaction conditions typically include controlled pH, temperature, and the presence of specific catalysts .
Chemical Reactions Analysis
Types of Reactions: Levamisole Impurity B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Levamisole Impurity B has several scientific research applications, including:
Pharmaceutical Research: It is used as a reference standard in the development and validation of analytical methods for the detection and quantification of impurities in Levamisole formulations.
Quality Control: It is used in quality control laboratories to ensure the purity and safety of Levamisole-containing products.
Toxicological Studies: It is used in toxicological studies to assess the potential genotoxicity and other toxic effects of impurities in pharmaceutical products.
Chemical Research: It is used in chemical research to study the degradation pathways and stability of Levamisole under various conditions.
Mechanism of Action
The mechanism of action of Levamisole Impurity B is not well-documented. it is believed to exert its effects through similar pathways as Levamisole. Levamisole acts as a nicotinic acetylcholine receptor agonist, leading to muscle paralysis in parasitic worms. It also has immunomodulatory effects, which are thought to be mediated through the activation of T-cells and modulation of cytokine production .
Comparison with Similar Compounds
Levamisole: The parent compound, used as an anthelmintic and immunomodulatory agent.
Tetramisole: A racemic mixture of Levamisole and its enantiomer, Dexamisole.
Dexamisole: The enantiomer of Levamisole, with similar but less potent biological activity.
Uniqueness of Levamisole Impurity B: this compound is unique due to its specific chemical structure and formation as a degradation product. Its presence in pharmaceutical formulations can indicate the stability and quality of the product. Unlike Levamisole and its enantiomers, this compound is primarily of interest in the context of impurity profiling and quality control .
Properties
CAS No. |
20406-02-4 |
|---|---|
Molecular Formula |
C11H12N2S |
Molecular Weight |
204.30 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
3-Styryl-thiazolidin-2-ylideneamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(E)-4-[[3-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(2-methylpropanoyloxy)phenyl]methoxy]-4-oxobut-2-enoic acid](/img/structure/B601959.png)
![Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(methoxymethyl)-](/img/structure/B601964.png)
![2-{(1S)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-{[(2-methylpropanoyl)oxy]methyl}phenyl 2-methylpropanoate](/img/structure/B601966.png)
